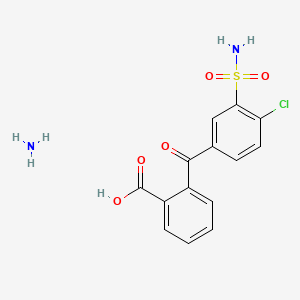

Chlorthalidone impurity (ammonium)

CAS No.:

Cat. No.: VC16585334

Molecular Formula: C14H13ClN2O5S

Molecular Weight: 356.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H13ClN2O5S |

|---|---|

| Molecular Weight | 356.8 g/mol |

| IUPAC Name | azane;2-(4-chloro-3-sulfamoylbenzoyl)benzoic acid |

| Standard InChI | InChI=1S/C14H10ClNO5S.H3N/c15-11-6-5-8(7-12(11)22(16,20)21)13(17)9-3-1-2-4-10(9)14(18)19;/h1-7H,(H,18,19)(H2,16,20,21);1H3 |

| Standard InChI Key | LNBSTPKFHYROOA-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N)C(=O)O.N |

Introduction

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |

|---|---|---|

| 0–2 | 55 | 45 |

| 2–4 | 65 | 35 |

| 4–15 | 10 | 90 |

| 15–18 | 55 | 45 |

Sample Preparation and Standardization

Stock solutions of Chlorthalidone impurity-A (125 µg/mL) were prepared in methanol, followed by serial dilution to achieve working concentrations. The impurity solution was spiked into Chlorthalidone API and tablet formulations to assess method accuracy and precision . Critical parameters included:

Method Validation and Regulatory Compliance

Specificity and Selectivity

Specificity was confirmed by injecting blank, placebo, and spiked samples into the HPLC system. No interference peaks co-eluted with Chlorthalidone impurity-A, ensuring unambiguous identification (Fig. 1) . Forced degradation studies under acidic, alkaline, oxidative, thermal, and photolytic conditions demonstrated the method’s stability-indicating capability, with impurity peaks resolving distinctly from degradation products .

Accuracy and Precision

Recovery studies at four concentration levels (LoQ, 80%, 100%, 120%) yielded mean recoveries of 97.4–101.4% for Chlorthalidone impurity-A (Table 2) . Intra-day and inter-day precision, expressed as relative standard deviation (RSD), were ≤2.1%, meeting International Council for Harmonisation (ICH) guidelines .

Table 2: Accuracy Data for Chlorthalidone Impurity-A

| Level | Added (µg/mL) | Recovered (µg/mL) | Recovery (%) | RSD (%) |

|---|---|---|---|---|

| LoQ | 1.25 | 1.257 | 100.5 | 2.095 |

| 80% | 10.0 | 9.851 | 98.5 | 1.001 |

| 100% | 12.5 | 12.520 | 100.2 | 0.642 |

| 120% | 15.0 | 14.982 | 99.9 | 0.717 |

Robustness and Ruggedness

Deliberate variations in mobile phase pH (±0.2), flow rate (±0.1 mL/min), and column temperature (±5°C) had negligible impact on impurity quantification (Table 3). System suitability parameters, including theoretical plates (>2000) and tailing factor (<2.0), remained within acceptable limits .

Table 3: Robustness Evaluation Under Modified Conditions

| Parameter | Impurity-A Content (%) | % Difference |

|---|---|---|

| pH +0.2 | 1.086 | +0.019 |

| pH –0.2 | 1.087 | +0.020 |

| Flow Rate +0.1 | 1.072 | +0.005 |

| Flow Rate –0.1 | 1.069 | +0.002 |

Implications for Pharmaceutical Quality Control

The validated RP-HPLC method enables reliable quantification of Chlorthalidone impurity-A at trace levels, ensuring compliance with EP and U.S. Food and Drug Administration (FDA) guidelines. Pharmaceutical manufacturers must implement this methodology during routine batch analysis and stability testing to mitigate patient safety risks associated with impurity accumulation. Future research should focus on structural elucidation using mass spectrometry to further characterize this impurity’s toxicological profile.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume